molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No.: B089791
CAS No.: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Description

Propylbenzene, also known as 1-phenylpropane, is an aromatic hydrocarbon with the molecular formula C₉H₁₂. It consists of a benzene ring attached to a propyl group. This compound is a clear, colorless liquid at room temperature with a characteristic sweet and somewhat aromatic odor. This compound is significant in the chemical industry and scientific research due to its relatively simple structure and versatile applications .

Mechanism of Action

Target of Action

Propylbenzene is primarily targeted by certain strains of bacteria such as Pseudomonas sp . These bacteria have evolved to use this compound as a source of carbon and energy .

Mode of Action

The bacteria oxidize this compound to beta-phenylpropionic acid and benzoic acid by initial oxidation of the n-propyl side chain and the following beta-oxidation . The same strains also oxidize n-propylbenzene to 3-n-propylcatechol by initial oxidation of positions 2 and 3 of the aromatic nucleus .

Biochemical Pathways

The metabolism of this compound by these strains involves at least two different pathways . One pathway involves the oxygenation of the methyl group of the propyl side chain, leading to the formation of beta-phenylpropionic acid and benzoic acid . The other pathway involves the initial oxidation of positions 2 and 3 of the aromatic nucleus, leading to the formation of 3-n-propylcatechol . A ring fission product, 2-hydroxy-6-oxononanoic acid, is also produced .

Pharmacokinetics

It is expected to be metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the production of various metabolites, including beta-phenylpropionic acid, benzoic acid, 3-n-propylcatechol, and 2-hydroxy-6-oxononanoic acid . These metabolites can have various effects on the body, depending on their concentrations and the specific tissues they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, certain strains of bacteria can remove this compound from seawater, and this process can be affected by inorganic nutrients and environmental factors . Additionally, this compound is a volatile compound and can exist almost entirely in the vapor phase in the ambient atmosphere . Its volatility can also lead to rapid volatilization from environmental waters .

Biochemical Analysis

Biochemical Properties

Propylbenzene interacts with various biomolecules in biochemical reactions. For instance, it has been found to be degraded by a marine microalga named Rhinomonas reticulata S6A . This degradation process involves the interaction of this compound with enzymes produced by the microalga, leading to its breakdown .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in bioremediation. The degradation of this compound by Rhinomonas reticulata S6A can lead to changes in the cellular processes of the microalga

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes in the degradation process. The enzymes catalyze the breakdown of this compound, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the degradation of this compound by Rhinomonas reticulata S6A was observed to occur over a period of 7 days . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. In the degradation process by Rhinomonas reticulata S6A, this compound interacts with enzymes that catalyze its breakdown . This suggests that this compound may affect metabolic flux or metabolite levels.

Preparation Methods

Propylbenzene can be synthesized through various methods, with the most common being Friedel-Crafts alkylation. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). The reaction is highly exothermic and must be carried out under carefully controlled conditions .

Another method involves the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate . Industrial production of this compound often utilizes these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Propylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Reduction of this compound can yield propylcyclohexane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can produce nitrothis compound.

    Halogenation: This compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to form halogenated derivatives.

Scientific Research Applications

Propylbenzene finds various applications in scientific research and industry:

Comparison with Similar Compounds

Propylbenzene can be compared with other similar aromatic hydrocarbons such as:

    Ethylbenzene: Ethylbenzene has a shorter ethyl group attached to the benzene ring. It is primarily used in the production of styrene.

    Cumene: Cumene, or isothis compound, has an isopropyl group instead of a propyl group. It is used in the production of phenol and acetone.

    Toluene: Toluene has a methyl group attached to the benzene ring. .

This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to these similar compounds.

Properties

IUPAC Name

propylbenzene
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InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC=CC=C1
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID3042219
Record name Propylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C
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Flash Point

118 °F (USCG, 1999), 86 °F (closed cup)
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Solubility

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C.
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Density

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C
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Vapor Density

4.14 (Air= 1)
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Vapor Pressure

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C
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Color/Form

Colorless liquid, Liquid

CAS No.

103-65-1
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Melting Point

-146.2 °F (USCG, 1999), -99.5 °C
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Synthesis routes and methods I

Procedure details

In a 250--mL RB flask fitted with pressure equalizing addition funnel, thermometer, magnetic stirrer, and N2 inlet was placed 0.75 g (3.0 mmol) of 4,4'-difluorobenzil, 13.8 mL (80 mmol) of 2,6-diisopropylaniline (DIPA), and 100 mL dry benzene. In the addition funnel was placed 50 mL of dry benzene and 210 mL (3.5 g; 18 mmol) of titanium tetrachloride. The reaction flask was cooled to 2° C. with ice and the TiCl4 solution was added dropwise over 45 min, keeping the reaction temperature below 5° C. The ice bath was removed after addition was complete and the mixture was stirred at RT for 72 h. The reaction mixture was partitioned between water and ethyl ether, and the ether phase was rotovapped and the concentrated oil was washed with 800 mL 1N HCl to remove the excess diisopropylaniline. The mixture was extracted with 100 mL of ether, and the ether layer was washed with water and rotovapped. Addition of 15 mL hexane plus 30 mL of methanol to the concentrate resulted in the formation of fine yellow crystals which were filtered, methanol-washed, and dried under suction to yield 0.4 g of (2,6--i--PrPh)2DAB(4--F--Ph)2, mp: 155°-158° C.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
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Quantity
210 mL
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catalyst
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0 (± 1) mol
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catalyst
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50 mL
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solvent
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

In short, the present invention provides a process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives wherein R.sup.1 is fixed as a —CH═CH—CHO, however, R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are independently; i) a hydrogen atoms ii) a alkoxy group but atleast two of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are hydrogen atom or a alkoxy group but one methylenedioxy group with combination of either hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom or a alkoxy group but one hydroxyl group with combination of either methylenedioxy group, hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; iii) a methylenedioxy with atleast three of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are combination of either alkoxy, hydroxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom; iv) a hydroxyl group but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; v) a protected hydroxyl group such as acetyl, benzyl, etc but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom or the like, obtained from corresponding (R2—R3—R4—R5—R6)phenylpropane derivatives (e.g. dihydro anethole where R2═R3═R5═R6 is H; R4 is —OMe; dihydro methyl eugenol where R2═R5═R6 is H; R3═R4 is —OMe and dihydro asarone where R2═R4═R5 is —OMe; R3═R6 is H etc) and the above process comprising the steps of (a) providing phenylpropane such as but not limited to 2,4,5-trimethoxyphenylpropane (dihydroasarone) in the following solvents namely ether such as but not limited to diethyl ether, tetrahydrofuran, dimethoxyethane, dioxane, diphenylether and the like; chlorinated solvents such as but not limited to dichloromethane, chloroform, o-dichlobenzene; an aromatic hydrocarbon such as but not limited to benzene, toluene, xylene; organic acid such as but not limited to formic acid, acetic acid and the like; (b) oxidation of phenylpropane derivatives in the presence of oxidizing reagents such as but not the limited to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil or pyridinium chlorochromate (PCC) or tBuOOH or CrO3 or a combination of reagents and the like and the amount thereof to be used is in the ration of 1-20 times moles, preferably 1.5-8 times moles, reaction temperature varies from −15° C. to +210° C., preferably 30° C. to 140° C., reaction period varies from 30 minutes to 48 hours, preferably 4-16 hours; (c) oxidation step proceeds more smoothly along with higher yield in presence of catalysts mainly mineral acid such as but not limited to hydrochloric acid, sulphuric acid or Cu(I) or Fe(III) salt or periodic acid or organic acid such as but not limited to acetic acid, propionic acid, butyric acid, ion exchange resin such as IR-120H, a sulphonated polystyrene resin, para-toluenesulphonic acid (PTSA) or amberlyst such as amberlyst 15 or absorbed above solution of phenylpropane and oxidising reagent on the following solid support such as but not limited to celite, silica gel, molecular sieve, alumina and the like in a short period ranging from 20 seconds to 12 minutes under microwave irradiation; (d) filtering the mixture and removing the solvent under reduced pressure, where the product is to be isolated in a conventional manner, i.e. extraction, distillation, recrystallization and chromatography and the yield of the product (e.g. 2,4,5-trimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R4═R5 is —OMe; R3═R6 is H; and 3,4-dimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R5═R6═H; R3═R4 is —OMe etc. in the above formula I) varies from 68-82%, preferably more in case of benzoquinone as a oxidising reagent.
Name
dihydro anethole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dihydro methyl eugenol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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( a )
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Particularly preferred reactions are that of toluene with ethene or propene to give propylbenzene or isobutylbenzene, that of cumene with ethene to give tert-amylbenzene, and that of xylenes with butadiene to give 5-tolylpentenes.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Additional synergies can be realized from integrating the process of this invention with a downstream transalkylation process as illustrated in FIG. 2. Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene, and higher-boiling polyalkylated aromatics may be directed to a second benzene recovery column 110 to separate a crude ethylbenzene product stream 70 from a benzene stream 72. The crude ethylbenzene stream 70, including components such as cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, plus other heavy material, is sent to a third fractionation column 120 in which an ethylbenzene product 74 is distilled overhead. A crude polyethylbenzene stream 76 is recovered from the bottom of column 120 and directed to a fourth fractionation column 130. In column 130, polyethylbenzenes, including diethylbenzene, cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, are separated from heavy residue material 78, removed as overhead stream 80, and combined with at least a portion of benzene vapor stream 72 coming from column 110 to form a mixed stream 82. Mixed stream 82 is then fed to a secondary transalkylation reactor 140 operating in the vapor phase. In this secondary, transalkylation reactor, in the presence of a suitable catalyst and under proper reactor conditions, the transalkylation of diethylbenzene to ethylbenzene is promoted as well as the dealkylation of higher alkylbenzenes, such as cumene, and n-propylbenzene, to form benzene and light gases. Transalkylation product stream 84 from reactor 140, comprising ethylbenzene, benzene, light gases, and unreacted components, is :fed to a stabilizer/absorber unit 150. Vapor stream 59 coming from the partial condenser associated with column 14 may also be fed to stabilizer 150 to recover the aromatic components. The light gases 86 recovered from the stabilizer may be combusted as fuel. The stabilizer bottoms stream 88 may be returned to benzene recovery column 110, for example, for further recovery of benzene and ethylbenzene as described above.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylbenzene
Reactant of Route 2
Propylbenzene
Reactant of Route 3
Propylbenzene
Reactant of Route 4
Propylbenzene
Reactant of Route 5
Propylbenzene
Reactant of Route 6
Propylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of propylbenzene?

A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to analyze this compound. These include:

  • Gas chromatography (GC) [, ] for separation and identification.
  • Gas chromatography-mass spectrometry (GC/MS) [, , ] for identification and quantification of this compound and its reaction products.
  • Nuclear magnetic resonance (NMR) [, , ] for structural determination and studying dynamic processes like restricted rotation.
  • Infrared (IR) spectroscopy [, ] for identifying functional groups and studying vibrational modes.
  • Ultraviolet (UV) spectroscopy [, ] for studying electronic transitions and identifying different conformers.

Q3: Does the conformation of the propyl chain in this compound affect its properties?

A3: Yes, this compound exists as different conformers depending on the orientation of the propyl chain relative to the benzene ring. The most stable conformers are the anti and gauche forms. These conformers have been identified and studied using spectroscopic techniques like UV spectroscopy and computational methods [, ]. Studies have shown that the conformation can influence the molecule's reactivity and interactions with other molecules.

Q4: How is this compound metabolized by microorganisms?

A4: Studies using Pseudomonas species have shown that this compound can be metabolized through different pathways [, ]. These include:

    Q5: Can this compound be formed through the alkylation of benzene?

    A5: Yes, this compound can be produced by alkylating benzene with propylene. This reaction is typically catalyzed by acidic zeolites or modified zeolites to enhance selectivity and reduce by-product formation [, , , , ].

    Q6: What factors influence the selectivity of benzene alkylation towards this compound?

    A6: Several factors can affect the selectivity of this compound formation during benzene alkylation, including:

    • Catalyst type and acidity: The type of zeolite catalyst used, its acidity, and modifications with elements like platinum can significantly impact the selectivity towards this compound [, , , ].
    • Reaction conditions: Factors like temperature, pressure, and reactant ratios play a crucial role in determining product selectivity [, , ].
    • Transalkylation: this compound can be formed as a byproduct through transalkylation reactions between other alkylbenzenes, such as diisothis compound and benzene [, ].

    Q7: Can this compound undergo dealkylation reactions?

    A7: Yes, this compound can undergo dealkylation reactions in the presence of certain catalysts and under specific conditions. For instance, radiolytically formed 2H3+ ions can induce dealkylation of this compound in the gaseous phase. The extent of dealkylation is influenced by temperature, with higher temperatures favoring the reaction [].

    Q8: What are the environmental concerns associated with this compound?

    A8: this compound is considered a volatile organic compound (VOC) and can contribute to air pollution [, ]. It is released into the environment through various sources, including industrial emissions, fuel spills, and volatilization from consumer products.

    Q9: What is known about the toxicity of this compound?

    A9: While comprehensive toxicological data on this compound is limited, studies suggest that exposure to high concentrations can have adverse health effects. Research indicates potential risks associated with chronic exposure to this compound, particularly for individuals working in certain professions like beauty salons []. Therefore, it is essential to handle this compound with caution and implement appropriate safety measures to minimize exposure.

    Q10: How is this compound monitored in environmental samples?

    A10: this compound in environmental samples like soil and water can be monitored using analytical techniques like GC and GC/MS [, , ]. These methods enable the separation, identification, and quantification of this compound even at trace levels.

    Q11: How is computational chemistry used to study this compound?

    A11: Computational methods, such as density functional theory (DFT), have been employed to study various aspects of this compound, including:

    • Molecular geometry optimization: Determining the most stable conformations of this compound and its cation [, ].
    • Reaction mechanism elucidation: Investigating the reaction pathways involved in processes like alkylation and dealkylation [, ].
    • Prediction of spectroscopic properties: Calculating vibrational frequencies for comparison with experimental IR and Raman spectra [].

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.